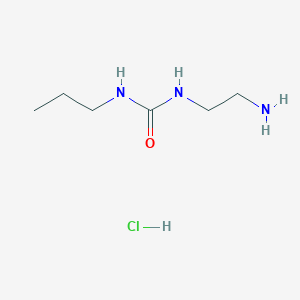
1-(2-Aminoethyl)-3-propylurea hydrochloride
Descripción general
Descripción
1-(2-Aminoethyl)-3-propylurea hydrochloride is a useful research compound. Its molecular formula is C6H16ClN3O and its molecular weight is 181.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(2-Aminoethyl)-3-propylurea hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant case studies, providing an overview of its biological activity based on diverse research findings.
This compound is a urea derivative characterized by the presence of an aminoethyl and propyl group. Its molecular structure allows for interactions with various biological targets, making it a subject of interest in pharmacological studies.
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can lead to alterations in metabolic pathways.
- Antitumor Properties : Preliminary studies suggest potential anticancer activity, particularly through mechanisms involving apoptosis induction.
- Neuroprotective Effects : There is evidence that the compound may enhance cognitive function by modulating neurotransmitter levels.
The primary mechanisms through which this compound exerts its biological effects include:
- Enzyme Interaction : The compound binds to active sites on enzymes, inhibiting their activity. For instance, it may affect acetylcholinesterase, leading to increased levels of acetylcholine in synaptic clefts.
- Cell Signaling Modulation : It influences various signaling pathways within cells, potentially affecting gene expression and cellular metabolism.
- Induction of Apoptosis : In cancer cells, the compound has been observed to activate caspase pathways, leading to programmed cell death.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Enzyme Inhibition | Inhibits acetylcholinesterase | |
| Antitumor Activity | Induces apoptosis in cancer cell lines | |
| Neuroprotective | Enhances cognitive function in animal models |
Case Study: Antitumor Activity
A study conducted by Oh et al. (2023) investigated a series of urea derivatives, including this compound, for their anticancer properties. The study found that several derivatives exhibited significant cytotoxicity against various tumor cell lines, with IC50 values indicating effective inhibition of cell proliferation. The mechanism was linked to the inhibition of key kinases involved in tumor growth and survival pathways .
In Vivo Studies
In vivo studies have demonstrated that administration of this compound in animal models resulted in notable improvements in cognitive tasks. This effect was attributed to the compound's ability to increase acetylcholine levels by inhibiting its breakdown. The dosage-dependent effects observed suggest a therapeutic window where cognitive enhancement can be maximized without adverse effects.
Propiedades
IUPAC Name |
1-(2-aminoethyl)-3-propylurea;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N3O.ClH/c1-2-4-8-6(10)9-5-3-7;/h2-5,7H2,1H3,(H2,8,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOYZESBAFPHTTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)NCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















